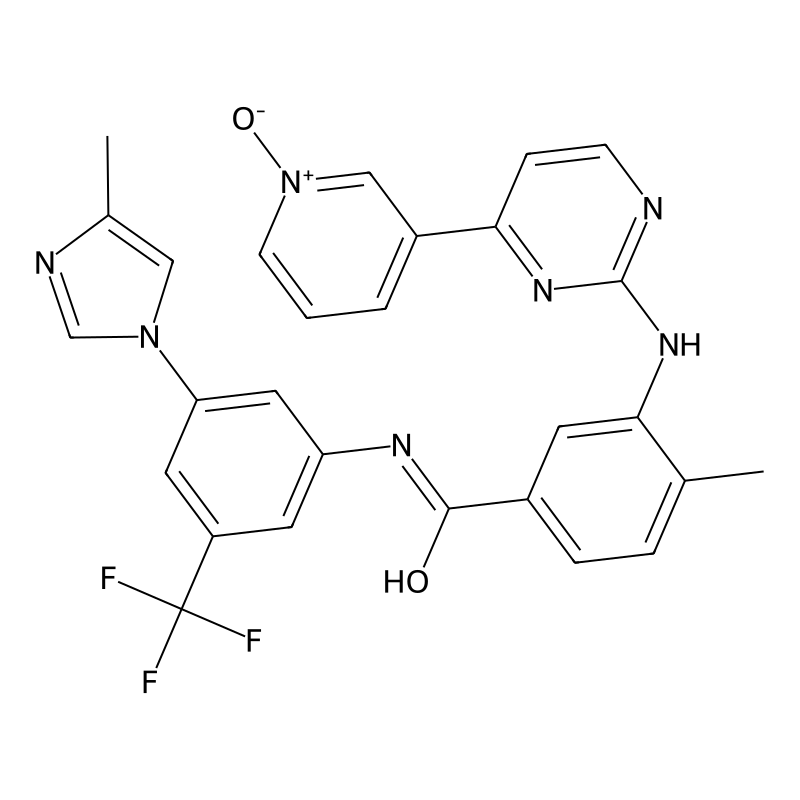

Nilotinib N-Oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Synthesis and Characterization:

Nilotinib N-Oxide is a derivative of Nilotinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML). The scientific research application of Nilotinib N-Oxide primarily focuses on its synthesis and characterization. Studies have explored different methods for synthesizing Nilotinib N-Oxide, aiming to optimize yield, purity, and cost-effectiveness []. Additionally, researchers have characterized the physical and chemical properties of Nilotinib N-Oxide, such as its solubility, stability, and pKa value []. This information is crucial for understanding the behavior of the compound in various experimental settings.

Metabolic Profile:

Nilotinib undergoes extensive metabolism in the human body, and Nilotinib N-Oxide is one of its major metabolites. Research has investigated the in vitro and in vivo metabolic profiles of Nilotinib, aiming to identify and quantify its metabolites, including Nilotinib N-Oxide []. This knowledge helps scientists understand the absorption, distribution, metabolism, and excretion (ADME) profile of Nilotinib, which is essential for optimizing its therapeutic efficacy and minimizing potential side effects.

Biological Activity:

While Nilotinib is known for its anti-cancer properties, the biological activity of Nilotinib N-Oxide remains largely unexplored. However, some preliminary studies suggest that Nilotinib N-Oxide may possess its own unique biological effects. For example, one study reported that Nilotinib N-Oxide exhibited antibacterial activity against certain bacterial strains []. Further research is needed to fully understand the potential therapeutic applications of Nilotinib N-Oxide.

Nilotinib N-Oxide is a chemical compound with the molecular formula C28H22F3N7O2 and a molecular weight of 545.52 g/mol. It is an oxidation product of Nilotinib, a potent tyrosine kinase inhibitor primarily used in the treatment of chronic myelogenous leukemia. The compound is characterized by the presence of an N-oxide functional group, which can significantly influence its pharmacological properties and biological activity. Its CAS number is 1246817-85-5, and it is available for purchase from various chemical suppliers for research and analytical purposes .

- There's no current research on the specific mechanism of action of Nilotinib N-Oxide.

- Given its structural similarity to Nilotinib, it might possess similar TKI activity, but its potency and target specificity remain unknown.

- No safety data specific to Nilotinib N-Oxide is available.

- As a derivative of Nilotinib, it's crucial to handle it with caution due to Nilotinib's known side effects, which include liver toxicity and pulmonary arterial hypertension [].

Limitations and Future Research

Research on Nilotinib N-Oxide is scarce. More studies are needed to understand its:

- Formation pathway beyond in vivo metabolism.

- Physical and chemical properties.

- Potential biological activity and therapeutic effects.

- Safety profile.

Understanding Nilotinib N-Oxide could contribute to:

- Developing a more complete picture of Nilotinib's metabolism.

- Identifying potential drug interactions between Nilotinib and other medications.

- Exploring the possibility of using Nilotinib N-Oxide as a therapeutic agent itself, if it possesses beneficial properties.

The biological activity of Nilotinib N-Oxide is closely related to that of its parent compound, Nilotinib. It retains the ability to inhibit tyrosine kinases, which are critical in cellular signaling pathways associated with cancer proliferation. Preliminary studies suggest that Nilotinib N-Oxide may exhibit similar or enhanced potency against specific targets involved in chronic myelogenous leukemia, although detailed comparative studies are necessary to establish its efficacy and safety profile in clinical settings .

The synthesis of Nilotinib N-Oxide can be achieved through several methods:

- Oxidation of Nilotinib: The most common method involves treating Nilotinib with an appropriate oxidizing agent under controlled conditions.

- Refluxing with Oxidants: Refluxing a solution of Nilotinib with hydrogen peroxide or other oxidants in a suitable solvent (such as methanol or dimethyl sulfoxide) can yield Nilotinib N-Oxide.

- Electrochemical Oxidation: This method utilizes electrochemical cells to oxidize Nilotinib directly, offering a potentially greener synthetic route.

These methods vary in terms of yield, purity, and environmental impact, making it essential to choose the appropriate technique based on specific research needs .

Nilotinib N-Oxide has potential applications in:

- Pharmaceutical Research: As a reference standard for analytical testing and quality control in pharmaceutical formulations.

- Cancer Therapy: Investigating its efficacy as a therapeutic agent against chronic myelogenous leukemia and possibly other malignancies.

- Biochemical Studies: Understanding the role of tyrosine kinase inhibition in cancer biology.

Its unique properties may also lead to novel applications in drug development and therapeutic interventions .

Interaction studies involving Nilotinib N-Oxide are crucial for understanding its pharmacodynamics and pharmacokinetics. Preliminary data indicate that it may interact with various biological macromolecules, including proteins involved in signal transduction pathways. Understanding these interactions can help predict potential side effects and therapeutic outcomes when used in conjunction with other medications.

Studies focusing on its binding affinity to specific tyrosine kinases compared to its parent compound could provide insights into its effectiveness and safety profile .

Nilotinib N-Oxide shares structural and functional similarities with several other compounds, particularly those used in cancer therapy. Here are some notable comparisons:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Imatinib | High | Tyrosine kinase inhibitor | First-generation treatment for CML |

| Dasatinib | Moderate | Tyrosine kinase inhibitor | Broader spectrum of kinase inhibition |

| Bosutinib | Moderate | Tyrosine kinase inhibitor | Effective against resistant CML strains |

Uniqueness

Nilotinib N-Oxide's uniqueness lies in its specific oxidative modification which may enhance its selectivity and potency against certain tyrosine kinases compared to other inhibitors like Imatinib or Dasatinib. This specificity could result in different side effect profiles and efficacy rates, warranting further investigation into its clinical applications .

Nilotinib N-Oxide possesses the molecular formula C₂₈H₂₂F₃N₇O₂, representing a complex organic compound with significant structural diversity [1] [5] [6]. The molecular weight of this compound has been consistently reported as 545.5 grams per mole, with some sources providing slightly more precise values of 545.52 or 545.53 grams per mole [1] [2] [3] [4]. The exact mass determination yields a value of 545.17870746 daltons, which corresponds precisely to the monoisotopic mass of the compound [5] [6].

The structural architecture of Nilotinib N-Oxide encompasses multiple aromatic ring systems interconnected through various functional groups [1]. The compound contains twenty-eight carbon atoms arranged in a complex framework that includes benzene rings, pyrimidine and pyridine heterocycles, and an imidazole moiety [5] [6]. The presence of three fluorine atoms contributes to the trifluoromethyl group, which represents a significant structural feature affecting the compound's physicochemical properties [1] [5].

The oxygen content consists of two atoms, with one participating in the characteristic N-oxide functionality and another forming part of an amide carbonyl group [5] [6]. Seven nitrogen atoms are distributed throughout the molecular structure, contributing to the heterocyclic nature of the compound and providing multiple sites for potential hydrogen bonding interactions [5] [6]. The heavy atom count totals forty atoms, excluding hydrogen, which reflects the substantial molecular complexity of this pharmaceutical intermediate [5] [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₈H₂₂F₃N₇O₂ | [1] [5] [6] |

| Molecular Weight (g/mol) | 545.5-545.53 | [1] [2] [3] [4] [5] [6] |

| Exact Mass (Da) | 545.17870746 | [5] [6] |

| Heavy Atom Count | 40 | [5] [6] |

| Formal Charge | 0 | [5] [6] |

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for Nilotinib N-Oxide is 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(1-oxidopyridin-1-ium-3-yl)pyrimidin-2-yl]amino]benzamide [1] [5] [6]. This comprehensive name accurately describes the complete molecular structure, including the positions of substituents and the nature of the N-oxide functionality.

Several synonyms and alternative nomenclatures exist for this compound in scientific literature and chemical databases [1] [4]. The compound is frequently referred to as BEJ-866, which represents a research designation used in pharmaceutical development [1] [5] [6]. Another common identifier is Nilotinib metabolite P36, indicating its origin as a metabolic transformation product of the parent compound nilotinib [1] [5] [6]. The abbreviated form BEJ866 also appears in various scientific publications and chemical registries [1] [5] [6].

The Chemical Abstracts Service has assigned the registry number 1246817-85-5 to this compound, providing a unique identifier for chemical databases and regulatory documentation [1] [2] [3] [4] [5] [6] [7]. The Unique Ingredient Identifier code 64944G3T8B has been designated by regulatory authorities for pharmaceutical identification purposes [1] [5] [6]. Additional database identifiers include the DSSTox Substance ID DTXSID80858167 and the PharmGKB ID PA166163686, facilitating cross-referencing across multiple scientific databases [5] [6].

Two-Dimensional and Three-Dimensional Structural Representations

The two-dimensional structural representation of Nilotinib N-Oxide reveals a complex molecular architecture characterized by multiple interconnected aromatic systems [1] [5] [6]. The Simplified Molecular Input Line Entry System notation for this compound is CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN+[O-], which provides a linear representation of the complete molecular structure [5] [6] [8].

The International Chemical Identifier string InChI=1S/C28H22F3N7O2/c1-17-5-6-19(10-25(17)36-27-32-8-7-24(35-27)20-4-3-9-38(40)15-20)26(39)34-22-11-21(28(29,30)31)12-23(13-22)37-14-18(2)33-16-37/h3-16H,1-2H3,(H,34,39)(H,32,35,36) encodes the complete structural information including connectivity and hydrogen placement [1] [5] [6]. The corresponding International Chemical Identifier Key OGMQYIIDZDUGEY-UHFFFAOYSA-N provides a condensed hash representation for database searching and chemical identification [1] [5] [6].

Three-dimensional conformational analysis indicates that Nilotinib N-Oxide adopts a complex spatial arrangement with multiple rotatable bonds contributing to conformational flexibility [5] [6]. The compound exhibits six rotatable bonds, which allows for significant conformational diversity and potential for multiple stable conformations in solution [5] [6]. The predicted collision cross section values for various adduct forms range from 214.4 to 243.5 Ų, reflecting the compound's substantial three-dimensional volume [21].

Stereochemistry and Conformational Analysis

Nilotinib N-Oxide exhibits no defined stereogenic centers, as evidenced by the absence of both defined and undefined atom stereocenters in its molecular structure [5] [6]. The compound also lacks any defined or undefined bond stereocenters, indicating that stereoisomerism does not contribute to structural diversity in this molecule [5] [6]. This absence of stereogenic elements simplifies the compound's structural characterization and eliminates concerns regarding stereoisomeric purity in analytical procedures.

The conformational landscape of Nilotinib N-Oxide is primarily determined by rotation around the six rotatable bonds present in the molecular structure [5] [6]. These rotatable bonds provide significant conformational flexibility, allowing the molecule to adopt various spatial arrangements depending on environmental conditions and intermolecular interactions [5] [6]. The molecular complexity value of 851, as computed by chemical databases, reflects the substantial structural intricacy arising from the multiple aromatic rings and heteroatoms [5] [6].

Computational studies suggest that the compound can interact with various biological targets through different conformational states [26]. Molecular dynamics simulations indicate that the flexible nature of the molecule allows for adaptation to different binding environments, though specific conformational preferences may emerge in particular chemical or biological contexts [26]. The absence of rigid stereochemical constraints facilitates this conformational adaptability while maintaining the essential pharmacophoric features required for biological activity.

Electronic Structure and Functional Group Analysis

The electronic structure of Nilotinib N-Oxide encompasses multiple functional groups that contribute to its chemical reactivity and biological properties [1] [5]. The compound contains two hydrogen bond donor sites and nine hydrogen bond acceptor sites, indicating significant potential for intermolecular hydrogen bonding interactions [5] [6]. The topological polar surface area measures 110 square angstroms, which falls within acceptable ranges for pharmaceutical compounds and suggests favorable membrane permeability characteristics [5] [6].

The N-oxide functionality represents a crucial electronic feature, characterized by a formal positive charge on the nitrogen atom balanced by a negative charge on the oxygen atom [14] [15]. This zwitterionic character contributes to the compound's unique electronic properties and influences its reactivity profile compared to the parent nilotinib molecule [14] [15]. The pyridine N-oxide moiety specifically affects the electron distribution within the heterocyclic ring system, potentially altering binding affinity and selectivity for biological targets.

The trifluoromethyl group constitutes another electronically significant structural element, contributing three highly electronegative fluorine atoms that substantially influence the compound's lipophilicity and electronic distribution [1] [5]. The calculated partition coefficient value of 3.9 reflects the balance between hydrophilic and lipophilic character imparted by the various functional groups [5] [6]. The amide carbonyl group provides additional hydrogen bonding capability and contributes to the compound's overall polarity and solubility characteristics.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopic analysis of Nilotinib N-Oxide provides detailed structural information through both proton and carbon-13 spectra [13] [14] [15]. The proton Nuclear Magnetic Resonance spectrum reveals characteristic signals corresponding to the various aromatic and aliphatic environments present in the molecule [14] [15]. Specifically, the compound exhibits signals for twenty-two protons distributed across aromatic rings, methyl groups, and exchangeable protons associated with the amide functionality [14] [15].

Advanced two-dimensional Nuclear Magnetic Resonance experiments, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation spectroscopy, have been employed to establish complete structural assignments [14] [15]. These techniques confirm the connectivity patterns within the molecule and provide definitive evidence for the N-oxide functionality through characteristic chemical shift perturbations in the pyridine ring system [14] [15]. The Carbon-13 Nuclear Magnetic Resonance spectrum displays twenty-eight distinct carbon signals, consistent with the molecular formula, with particular attention to the carbon bearing the trifluoromethyl group appearing as a characteristic quartet due to carbon-fluorine coupling [14] [15].

The N-oxide formation significantly affects the chemical shift patterns of protons and carbons in the pyridine ring compared to the parent nilotinib compound [14] [15]. These spectroscopic changes provide definitive evidence for the site of oxidation and confirm the structural identity of the metabolite [14] [15]. Deuterated dimethyl sulfoxide serves as the preferred solvent for Nuclear Magnetic Resonance analysis, providing excellent solubility and minimal interference with the compound's signals [14] [15].

Mass Spectrometry

Mass spectrometric analysis of Nilotinib N-Oxide employs high-resolution techniques to provide accurate molecular weight determination and structural fragmentation information [14] [15] [16]. The protonated molecular ion peak appears at mass-to-charge ratio 546.1888, corresponding to the molecular formula C₂₈H₂₂F₃N₇O₂ plus a proton [14] [15]. This mass represents an increase of sixteen mass units compared to the parent nilotinib compound, confirming the addition of one oxygen atom during the N-oxide formation process [14] [15].

Tandem mass spectrometry experiments reveal characteristic fragmentation patterns that provide structural confirmation and differentiate the N-oxide from other potential metabolites [16]. Major fragment ions include peaks at mass-to-charge ratios of 240.0755, 266.0547, and 528.1763, with relative abundances of 100%, 38.15%, and 17.63% respectively [16]. These fragmentation patterns are consistent with loss of specific molecular portions and provide diagnostic information for compound identification in complex biological matrices.

Electrospray ionization serves as the preferred ionization method for mass spectrometric analysis, providing efficient ionization under mild conditions that preserve the molecular ion [14] [15]. The use of caffeine as an internal standard ensures accurate mass calibration and reliable quantitative measurements [14]. Liquid chromatography coupled with tandem mass spectrometry enables sensitive detection and quantification of Nilotinib N-Oxide in biological samples and pharmaceutical preparations.

Infrared and Raman Spectroscopy

Infrared spectroscopic analysis of Nilotinib N-Oxide provides valuable information regarding functional group identification and molecular vibrations [17]. The compound exhibits characteristic absorption bands corresponding to various stretching and bending modes associated with the aromatic rings, amide functionality, and N-oxide group [17]. Specific attention focuses on the amide carbonyl stretching vibration and the characteristic frequencies associated with the N-oxide functionality.

Fourier transform infrared spectroscopy reveals distinct vibrational patterns that differentiate Nilotinib N-Oxide from the parent compound and other related metabolites [17]. The technique proves particularly useful for solid-state characterization and polymorphic analysis of the compound [17]. Changes in the infrared spectrum upon N-oxide formation provide definitive evidence for the structural modification and can be used for routine identification purposes.

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and aromatic ring modes that may be weak or absent in infrared spectra [17]. The technique offers advantages for analysis of aqueous solutions and can provide structural information under conditions where infrared spectroscopy may be limited by solvent interference [17]. Combination of both vibrational techniques ensures comprehensive characterization of the compound's vibrational fingerprint.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic analysis of Nilotinib N-Oxide reveals electronic transitions associated with the extended aromatic conjugation present in the molecule [11]. The compound exhibits multiple absorption bands corresponding to π→π* transitions in the aromatic ring systems and n→π* transitions associated with the nitrogen-containing heterocycles [11]. The N-oxide functionality introduces additional electronic transitions that distinguish this compound from the parent nilotinib molecule.

The absorption spectrum provides valuable information for quantitative analysis and can be used for concentration determination in solution [11]. Specific wavelengths suitable for analytical detection include the major absorption maxima corresponding to the aromatic chromophores [11]. The technique proves particularly useful for electrochemical detection methods where the compound's redox behavior correlates with its electronic absorption properties.

Solvent effects significantly influence the ultraviolet-visible spectrum, with different solvents producing variations in absorption maxima and extinction coefficients [11]. Phosphate-buffered saline and acetate buffer systems have been employed for electrochemical studies, with pH effects demonstrating the influence of protonation state on electronic absorption [11]. These spectroscopic properties provide important information for analytical method development and compound identification procedures.

Crystallographic Data and Solid-State Structure

X-ray Diffraction Studies

X-ray diffraction analysis provides definitive structural information for crystalline forms of Nilotinib N-Oxide, though specific crystallographic data for the N-oxide form remains limited in the current literature [19]. Related crystallographic studies on the parent nilotinib compound demonstrate the importance of hydrogen bonding patterns in determining solid-state packing arrangements [19]. The parent compound crystallizes in space group P1 with specific unit cell parameters that reflect the molecular dimensions and intermolecular interactions [19].

Crystallographic analysis of nilotinib reveals prominent hydrogen bonding features that likely extend to the N-oxide derivative [19]. Strong hydrogen bonds form chains with specific graph set notation, and these chains run along crystallographic directions determined by the molecular packing [19]. Several weak carbon-hydrogen to oxygen hydrogen bonds contribute to the overall crystal packing stability [19]. The N-oxide functionality in Nilotinib N-Oxide would be expected to participate in additional hydrogen bonding interactions due to the presence of the oxygen atom.

Single-crystal X-ray diffraction represents the gold standard for definitive structural characterization, providing precise atomic coordinates and bond lengths [20]. Advanced crystallographic techniques, including ultra-high field Nuclear Magnetic Resonance spectroscopy, complement diffraction studies for complete structural analysis of complex pharmaceutical compounds [20]. The combination of these techniques enables detailed understanding of molecular conformations and intermolecular interactions in the solid state.

Powder Diffraction and Polymorphism

Computational Chemistry and Theoretical Modeling

Density Functional Theory Calculations

Density Functional Theory calculations provide valuable insights into the electronic structure and molecular properties of Nilotinib N-Oxide [25] [28]. These quantum mechanical calculations enable prediction of molecular geometries, electronic distributions, and various physicochemical properties that complement experimental measurements [25]. The B3LYP functional with 6-311+G(d,p) basis sets represents a commonly employed computational approach for pharmaceutical compounds of this complexity [28].

Computational studies facilitate understanding of the electronic effects associated with N-oxide formation and their impact on molecular reactivity [25]. The calculations provide information about atomic charges, molecular orbital distributions, and potential energy surfaces that influence chemical behavior [25]. Particular attention focuses on the electronic properties of the N-oxide functionality and its influence on the overall molecular electronic structure.

Theoretical modeling enables prediction of spectroscopic properties and comparison with experimental measurements for validation purposes [25]. Calculated vibrational frequencies, Nuclear Magnetic Resonance chemical shifts, and electronic transition energies provide theoretical benchmarks for experimental observations [25]. These computational approaches prove particularly valuable when experimental data are limited or when detailed mechanistic understanding is required for structure-activity relationships.

Molecular Dynamics Simulations

Molecular dynamics simulations provide detailed information about the conformational behavior and dynamic properties of Nilotinib N-Oxide in various environments [26] [29]. These computational techniques enable investigation of molecular flexibility, solvation effects, and intermolecular interactions over nanosecond to microsecond timescales [26] [29]. The CHARMM force field and related parameterizations have been developed specifically for nilotinib and related compounds to ensure accurate representation of molecular interactions.

Extended simulation studies, typically ranging from 100 to 200 nanoseconds, provide insights into the preferred conformational states and their relative populations under physiological conditions [29]. These simulations reveal the influence of solvent environment on molecular conformation and identify stable conformational clusters that may be relevant for biological activity [29]. The flexible nature of Nilotinib N-Oxide, arising from multiple rotatable bonds, makes molecular dynamics simulations particularly valuable for understanding its dynamic behavior.

Nilotinib N-Oxide demonstrates limited aqueous solubility, consistent with its highly lipophilic nature [1] [2]. The compound exhibits solubility in dimethyl sulfoxide (DMSO), where it is readily soluble, making DMSO the preferred solvent for analytical and research applications [1] [2]. Methanol provides slight solubility, particularly when heated, which can be utilized for certain analytical procedures [3] [2]. The compound is practically insoluble in water at physiological pH, reflecting the general characteristics of tyrosine kinase inhibitor metabolites [4] [5].

The poor aqueous solubility can be attributed to the compound's molecular structure, which contains multiple aromatic rings, a trifluoromethyl group, and extensive conjugated systems that contribute to its hydrophobic character [6]. This solubility profile is critical for understanding the compound's bioavailability and pharmacokinetic behavior as a metabolite of nilotinib [7].

Storage solutions typically utilize DMSO as the primary solvent for stock solutions, with concentrations maintained between 2-10 mg/mL for analytical standards [1] [2]. The limited solubility in aqueous media necessitates the use of organic co-solvents in analytical methods and formulation development.

Partition Coefficient and Lipophilicity (LogP)

Nilotinib N-Oxide exhibits high lipophilicity with calculated LogP values indicating significant hydrophobic character. The XLogP3-AA value of 3.9 calculated by PubChem suggests moderate to high lipophilicity [6], while alternative calculations from ChemSrc database report a LogP of 6.84630 [8], indicating very high lipophilicity.

The partition coefficient reflects the compound's preference for lipid environments over aqueous phases, which is consistent with its role as a metabolite that can cross cellular membranes [6]. This high lipophilicity contributes to the compound's tissue distribution characteristics and cellular uptake properties [7].

The trifluoromethyl group present in the molecular structure significantly contributes to the compound's lipophilic character, as fluorinated moieties generally increase membrane permeability and metabolic stability [6]. The aromatic ring systems and nitrogen-containing heterocycles further enhance the lipophilic properties while providing specific protein binding interactions [9].

Hydrogen Bond Donor and Acceptor Counts

Nilotinib N-Oxide contains 2 hydrogen bond donors and 9 hydrogen bond acceptors according to computational analysis [6]. The hydrogen bond donors are primarily associated with the amide NH groups present in the benzamide portion of the molecule [9] [10].

The nine hydrogen bond acceptors include nitrogen atoms in the imidazole, pyrimidine, and pyridine rings, as well as oxygen atoms in the amide carbonyl and N-oxide functional group [6]. The N-oxide moiety represents a particularly strong hydrogen bond acceptor due to the formal negative charge on the oxygen atom [6].

The high number of hydrogen bond acceptors relative to donors suggests that the compound can engage in multiple simultaneous interactions with biological targets, particularly proteins and nucleic acids [9]. This hydrogen bonding profile is consistent with the compound's ability to interact with enzyme active sites and cellular receptors [11].

The nitrogen acceptors in aromatic heterocycles are particularly important for protein binding interactions, as aromatic nitrogen atoms are frequently observed to form hydrogen bonds in crystal structures more readily than oxygen acceptors [9].

Rotatable Bond Count and Molecular Flexibility

Nilotinib N-Oxide possesses 6 rotatable bonds, which provides moderate molecular flexibility [6] [12]. This rotatable bond count falls within the optimal range for oral bioavailability as defined by pharmaceutical development guidelines, which typically recommend 10 or fewer rotatable bonds for drug-like molecules [13] [14].

The molecular flexibility imparted by these rotatable bonds allows the compound to adopt multiple conformations when interacting with biological targets [14]. This flexibility is particularly important for enzyme binding and membrane permeation processes [13] [15].

The rotatable bonds are primarily located in the linker regions between the aromatic ring systems, allowing the molecule to adjust its three-dimensional shape to optimize binding interactions with target proteins [16]. Conformational analysis suggests that the compound can access multiple low-energy conformations suitable for different biological interactions [16].

The balance between rigidity and flexibility provided by the 6 rotatable bonds represents an optimal compromise for pharmacological activity while maintaining metabolic stability [13] [14]. This flexibility parameter directly influences the compound's passive membrane permeation and degrees of freedom available for ligand binding interactions [13].

pKa and Ionization Behavior

The ionization behavior of Nilotinib N-Oxide is characterized by multiple ionizable groups within its molecular structure. Based on related compounds in the same chemical class, the estimated pKa value is approximately 12.86 for one of the nitrogen-containing heterocycles [3].

The compound contains several ionizable nitrogen atoms in the imidazole, pyrimidine, and pyridine ring systems, each with distinct pKa values that contribute to the overall ionization profile [17]. The N-oxide functional group represents a permanently charged species with formal zwitterionic character [6].

The pH-dependent solubility behavior follows the pattern observed for the parent compound nilotinib, where solubility decreases significantly with increasing pH [4] [5]. At physiological pH (7.4), the compound exists predominantly in its neutral form, contributing to its membrane permeability characteristics [5].

The ionization state significantly influences the compound's protein binding affinity, cellular uptake, and distribution properties [17]. Changes in environmental pH can dramatically alter the compound's solubility and bioavailability characteristics [5] [18].

Thermal Stability and Melting Point

Nilotinib N-Oxide demonstrates moderate thermal stability based on data extrapolated from the parent compound nilotinib. The parent compound nilotinib hydrochloride exhibits molecular stability up to approximately 193°C, after which thermal degradation occurs in two distinct phases [19].

The crystalline form of related nilotinib compounds shows a melting range of 288-290°C [20], suggesting that Nilotinib N-Oxide likely has similar thermal characteristics. Differential Scanning Calorimetry (DSC) analysis of related compounds indicates glass transition temperatures around 147°C for amorphous forms [19].

Thermal decomposition studies reveal that the compound undergoes single-step reactions during degradation, with thermal degradation parameters estimated using Ozawa-Flynn-Wall and Friedman isoconversional methods [19]. The compound remains stable at 180°C for at least 5 hours under controlled conditions [19].

Storage at elevated temperatures should be avoided to prevent degradation reactions that could compromise purity and potency. The thermal stability data supports standard pharmaceutical storage conditions of 2-8°C for routine storage and -20°C for long-term stability [21] [19].

Photostability and Light Sensitivity

Nilotinib N-Oxide exhibits slight light sensitivity, consistent with the photostability profile of the parent compound nilotinib [4]. Photostability studies of nilotinib indicate that the compound is slightly light sensitive, requiring protection from light during storage and handling [4].

The aromatic ring systems and conjugated double bonds present in the molecular structure make the compound susceptible to photodegradation reactions [22]. UV irradiation can lead to the formation of reactive oxygen species and photodegradation products that may alter the compound's pharmacological properties [22].

Controlled irradiation studies suggest that light exposure can promote molecular fragmentation and cross-linking reactions, particularly affecting the aromatic amino acid residues and heterocyclic components [22]. The trifluoromethyl group may provide some photoprotective effects due to its electron-withdrawing properties [16].

Storage recommendations include protection from direct sunlight and fluorescent lighting, with amber glass containers or opaque packaging preferred for long-term storage [23]. Analytical procedures should be conducted under subdued lighting conditions to prevent artifactual degradation during sample preparation [20].

Purity Assessment and Analytical Standards

Purity assessment of Nilotinib N-Oxide requires sophisticated analytical techniques due to its complex molecular structure and potential for degradation product formation [25]. High Performance Liquid Chromatography (HPLC) represents the primary analytical method for purity determination and impurity profiling [20] [26] [27] [28] [29].

Analytical standards typically specify >95% purity by HPLC for research-grade material [21]. Chromatographic methods employ C18 reverse-phase columns with acetonitrile/water gradient elution and UV detection at 250-254 nm [20] [28] [29]. Mass spectrometry confirmation uses positive ionization mode with molecular ion detection at m/z 546 [M+H]+ [30] [31] [32].

Impurity profiling requires separation and identification of related substances, degradation products, and residual synthetic intermediates [25] [28]. Typical impurity limits for pharmaceutical applications range from 0.05% to 0.1% for individual impurities and 0.5% to 1.0% for total impurities [20] [28].